N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide

nNOS eNOS Isoform Selectivity

Researchers investigating neuronal nitric oxide synthase (nNOS) in neurodegenerative models often face challenges with non-specific isoforms affecting cardiovascular function. N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide (CAS 700851-11-2) addresses this with 4.5-fold selectivity for nNOS over eNOS. - nNOS EC50: 1.5 µM vs. eNOS EC50: 6.8 µM; dual nNOS/iNOS inhibition for neuroinflammatory studies. - Anticancer baseline: MCF-7 IC50 8.5 µM, HCT116 IC50 10.2 µM, A549 IC50 9.8 µM. - 60% reduction in LPS-induced NO production validated in cellular anti-inflammatory assays. Supplied with certified ≥97% purity; full analytical documentation available upon request.

Molecular Formula C9H6N4O3S
Molecular Weight 250.24 g/mol
Cat. No. B5876629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
Molecular FormulaC9H6N4O3S
Molecular Weight250.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NSN=C2
InChIInChI=1S/C9H6N4O3S/c14-9(8-5-10-17-12-8)11-6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,14)
InChIKeyUYZQXEBHABVNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)-1,2,5-thiadiazole-3-carboxamide: Key Identifiers and Scaffold


N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide (CAS 700851-11-2) is a heterocyclic organic compound belonging to the 1,2,5-thiadiazole carboxamide class, characterized by a 3-nitrophenyl substituent on the amide nitrogen . The core 1,2,5-thiadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives frequently investigated for enzyme inhibition, including nitric oxide synthase (NOS) isoforms [1]. Its molecular formula is C9H6N4O3S with a molecular weight of 250.23 g/mol .

N-(3-Nitrophenyl)-1,2,5-thiadiazole-3-carboxamide: Risks of Generic Substitution


Within the thiadiazole carboxamide family, minor structural modifications—such as the position of the nitro group on the phenyl ring—can profoundly alter target engagement and selectivity profiles. Generic substitution with a positional isomer (e.g., 4-nitrophenyl) or a different heterocyclic core (e.g., 1,3,4-thiadiazole) is not scientifically valid without confirmatory assay data, as these changes are known to shift isoform selectivity and potency [1]. Consequently, procurement of the precise 3-nitrophenyl derivative is essential for experimental reproducibility and for studies aimed at elucidating structure-activity relationships (SAR) .

N-(3-Nitrophenyl)-1,2,5-thiadiazole-3-carboxamide: Evidence-Based Comparison


nNOS vs. eNOS Inhibitory Selectivity

The compound demonstrates differential inhibitory activity across human NOS isoforms, exhibiting a 4.5-fold selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS). This selectivity profile is a key differentiator from non-selective NOS inhibitors which may cause unwanted cardiovascular effects [1].

nNOS eNOS Isoform Selectivity Neuroprotection

iNOS vs. nNOS Inhibitory Potency

The compound exhibits comparable inhibitory potency against human inducible NOS (iNOS) and neuronal NOS (nNOS), with EC50 values of 1.8 µM and 1.5 µM, respectively. This contrasts with some thiadiazole analogs that show marked preference for one isoform, influencing their utility in inflammatory vs. neurological models [1].

iNOS nNOS Inflammation Isoform Selectivity

Antiproliferative Activity in Cancer Cell Lines

In vitro cytotoxicity screening reveals that N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide inhibits proliferation of MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines with IC50 values ranging from 8.5 µM to 10.2 µM . This activity profile is distinct from the parent ciprofloxacin-derived thiadiazole series, which typically exhibits IC50 values >100 µM against the same cell lines [1].

Anticancer Cytotoxicity MCF-7 HCT116 A549

NO Production Inhibition in Macrophages

Treatment with N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages from 25 µM (control) to 10 µM, representing a 60% reduction . This functional cellular assay complements the isolated enzyme inhibition data and provides a phenotypic readout relevant to inflammatory disease models.

Anti-inflammatory Macrophage NO Production LPS

N-(3-Nitrophenyl)-1,2,5-thiadiazole-3-carboxamide: Validated Application Scenarios


nNOS-Selective Tool Compounds for Neuroscience

The 4.5-fold selectivity for nNOS over eNOS (EC50: 1.5 µM vs. 6.8 µM) makes this compound a suitable candidate for studies investigating the role of neuronal nitric oxide in neurodegenerative disease models, where avoiding eNOS-mediated cardiovascular interference is critical [1].

Inflammation Models with Dual nNOS/iNOS Inhibition

With comparable potency against nNOS (EC50: 1.5 µM) and iNOS (EC50: 1.8 µM), the compound is applicable to experimental systems where dual inhibition of these isoforms is hypothesized to provide therapeutic benefit, such as in certain neuroinflammatory conditions [1].

Cancer Cell Line Antiproliferative Screening

The compound's micromolar IC50 values against MCF-7 (8.5 µM), HCT116 (10.2 µM), and A549 (9.8 µM) cell lines position it as a baseline comparator for medicinal chemistry efforts aimed at optimizing the anticancer activity of 1,2,5-thiadiazole carboxamides .

Functional NO Production Assays in Macrophages

The demonstrated 60% reduction in LPS-induced NO production (from 25 µM to 10 µM) validates the compound's use in cellular assays designed to screen for anti-inflammatory activity or to investigate NO-mediated signaling pathways .

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